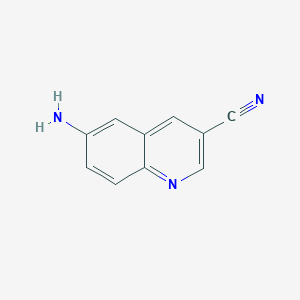
6-Aminoquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Aminoquinoline-3-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C10H7N3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
6-Aminoquinoline-3-carbonitrile is primarily recognized for its potential as a pharmacological agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.
Antiviral Activity
Recent studies have indicated that derivatives of quinoline compounds, including this compound, exhibit antiviral properties. For instance, computational docking studies have shown that these compounds can effectively interact with viral proteins, such as the main protease of SARS-CoV-2. The interaction energies suggest a strong binding affinity, indicating potential as antiviral agents against COVID-19 and other viral infections .
| Compound | Interaction Energy (kcal/mol) | Target Protein |
|---|---|---|
| This compound | -4.5 | M pro (SARS-CoV-2) |
| Nitro derivatives of quinoline | -4.3 to -5.0 | M pro (SARS-CoV-2) |
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Research indicates that it may modulate pathways involved in inflammatory responses, making it a candidate for treating diseases characterized by chronic inflammation, such as rheumatoid arthritis and systemic lupus erythematosus .
Molecular Biology Applications
This compound serves as a valuable tool in molecular biology for studying various biochemical processes.
Cot Modulation
It has been identified as a modulator of the COT (cytokine-dependent signaling) pathway, which plays a crucial role in cell signaling and immune responses. This modulation can aid in understanding the mechanisms underlying diseases like Crohn's disease and colitis .
Imaging and Detection Techniques
Isotopically labeled derivatives of this compound are being investigated for their utility in metabolic studies and imaging techniques such as positron emission tomography (PET). These applications leverage the compound's ability to trace biological processes within living organisms .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions, often involving the modification of existing quinoline structures to enhance their biological activity.
Study on Antiviral Activity
A study published in Nature demonstrated that nitro derivatives of quinoline compounds interact favorably with the M pro enzyme of SARS-CoV-2, suggesting that this compound and its derivatives could serve as effective inhibitors against this virus .
Pharmacophore Modeling
Research involving pharmacophore modeling has revealed essential structural features of quinoline derivatives necessary for their activity against specific targets like Tpl2 kinase inhibitors, highlighting the importance of this compound in drug design .
特性
CAS番号 |
13669-67-5 |
|---|---|
分子式 |
C10H7N3 |
分子量 |
169.18 g/mol |
IUPAC名 |
6-aminoquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H7N3/c11-5-7-3-8-4-9(12)1-2-10(8)13-6-7/h1-4,6H,12H2 |
InChIキー |
RUBZFZDEKLOULN-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC=C(C=C2C=C1N)C#N |
正規SMILES |
C1=CC2=NC=C(C=C2C=C1N)C#N |
同義語 |
3-Quinolinecarbonitrile,6-amino-(8CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















